N-ヒドロキシノルフロキサシン

概要

説明

N-Hydroxy Norfloxacin (NHN) is a synthetic antibiotic that is derived from the chemical structure of norfloxacin, a fluoroquinolone family member. NHN has been studied extensively for its potential applications in the medical field. It has been demonstrated to have antimicrobial activity against a wide range of bacteria, viruses, and fungi. Additionally, it has been investigated for its potential in the treatment of various diseases, including cancer and autoimmune disorders.

科学的研究の応用

環境持続性予測

N-ヒドロキシノルフロキサシン: は、加水分解挙動とノルフロキサシンの地下水帯(HZ)における経路を理解する上で重要な役割を果たします。これは、化合物の環境持続性を予測するために不可欠です。 研究では、ノルフロキサシンの加水分解プロセスは一次速度論に一致し、溶存酸素などの環境要因が加水分解速度に大きく影響することが示されています .

抗生物質の分解経路

密度汎関数理論(DFT)計算を用いて、ヒドロキシルラジカルによって開始される水性環境におけるノルフロキサシンの分解機構が調査されました。 この研究は、水性環境からノルフロキサシンを除去するための効率的で環境に優しい技術を開発するために不可欠です .

光触媒分解

光触媒分解: は、N-ヒドロキシノルフロキサシンが重要な別の用途です。 Znなどのさまざまな基質に対する光触媒活性は、ノルフロキサシン系抗生物質の分解につながる可能性があり、これは汚染水の処理に有望な方法です .

マイクロ波増強光分解

ノルフロキサシンの分解のために、マイクロ波とUV照射の組み合わせ方法が研究されています。 このMW/UVプロセスは、UV光照射のみの場合よりもはるかに速い除去速度をもたらす、著しい相乗効果を示しています .

作用機序

Target of Action

N-Hydroxy Norfloxacin, like its parent compound Norfloxacin, primarily targets bacterial enzymes known as DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, N-Hydroxy Norfloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial death .

Mode of Action

N-Hydroxy Norfloxacin inhibits the action of DNA gyrase and topoisomerase IV by binding to these enzymes . This binding blocks the untwisting of bacterial DNA, a necessary step for DNA replication . Notably, N-Hydroxy Norfloxacin has a much higher affinity for bacterial DNA gyrase than for mammalian enzymes, which contributes to its antibacterial specificity .

Biochemical Pathways

The primary biochemical pathway affected by N-Hydroxy Norfloxacin is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding and separation of bacterial DNA strands, thereby halting DNA replication and transcription . This disruption in the DNA replication process leads to the death of the bacteria .

Pharmacokinetics

Norfloxacin, the parent compound of N-Hydroxy Norfloxacin, is rapidly absorbed from the gastrointestinal tract, with a bioavailability of 30 to 40% . It achieves peak serum concentrations of 1.5 to 2.0 µg/ml within 1.5 hours after a 400-mg oral dose . Norfloxacin is widely distributed throughout the body and undergoes metabolic conversion . Approximately 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . The pharmacokinetics of N-Hydroxy Norfloxacin may be similar, but specific studies are needed to confirm this.

Result of Action

The primary result of N-Hydroxy Norfloxacin’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication and repair, the drug prevents the bacteria from multiplying and repairing damage to their DNA . This leads to the death of the bacteria and the resolution of the bacterial infection .

Action Environment

The action of N-Hydroxy Norfloxacin can be influenced by various environmental factors. For instance, the hydrolysis of Norfloxacin has been found to be affected by factors such as dissolved oxygen (DO) concentration, pH, and the presence of certain ions . The hydrolysis rates of Norfloxacin under neutral and alkaline conditions were found to be higher than under acidic conditions in both aerobic and anoxic environments . These factors may similarly influence the action, efficacy, and stability of N-Hydroxy Norfloxacin, although specific studies are needed to confirm this.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

N-Hydroxy Norfloxacin plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including DNA gyrase . The nature of these interactions involves the binding of N-Hydroxy Norfloxacin to the gyrase A subunit, which increases the drug resistance of the enzyme .

Cellular Effects

N-Hydroxy Norfloxacin has profound effects on various types of cells and cellular processes. It influences cell function by interacting with DNA gyrase, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Hydroxy Norfloxacin involves its binding interactions with biomolecules, such as DNA gyrase . It inhibits the function of this enzyme, leading to changes in gene expression and increased drug resistance .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, the effects of N-Hydroxy Norfloxacin may change due to factors such as the stability and degradation of the product . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Hydroxy Norfloxacin vary with different dosages in animal models . High doses may lead to toxic or adverse effects .

Metabolic Pathways

N-Hydroxy Norfloxacin is involved in various metabolic pathways. It interacts with enzymes or cofactors, leading to effects on metabolic flux or metabolite levels .

Transport and Distribution

N-Hydroxy Norfloxacin is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of N-Hydroxy Norfloxacin affects its activity or function . It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

特性

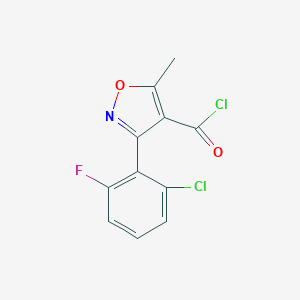

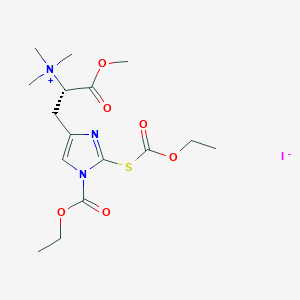

IUPAC Name |

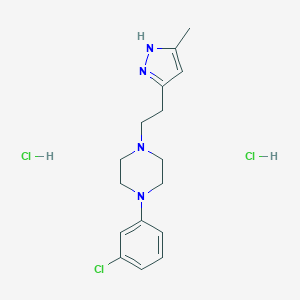

1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4/c1-2-18-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)18)19-3-5-20(24)6-4-19/h7-9,24H,2-6H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZRYEUCJVTZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388736 | |

| Record name | N-Hydroxy Norfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109142-49-6 | |

| Record name | N-Hydroxy Norfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)